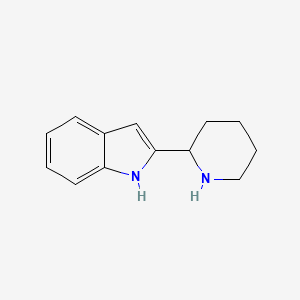

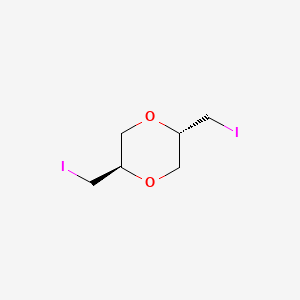

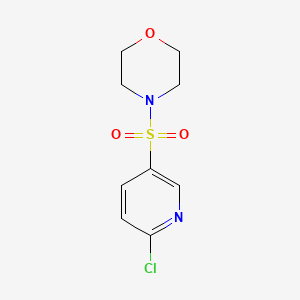

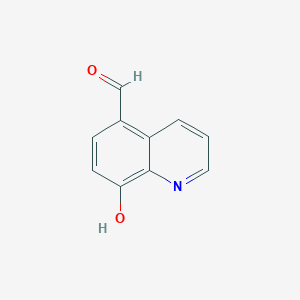

![molecular formula C18H18N2 B1267069 2-苄基-2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚 CAS No. 6208-43-1](/img/structure/B1267069.png)

2-苄基-2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚

描述

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole, also known as HpTBI, is a heterocyclic compound that has recently been studied for its potential applications in the field of medicinal chemistry. HpTBI has shown promise in its ability to act as a novel drug target for a variety of diseases, including cancer, HIV, and neurological disorders.

科学研究应用

抗癌活性

2-苄基-2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚的衍生物已显示出作为潜在抗癌剂的有希望的结果。 研究表明,这些化合物对包括 Hela、A549、HepG2 和 MCF-7 在内的各种癌细胞系表现出中等至优异的抗增殖活性 。 特别是磺酰基的引入与抗增殖活性的增加相关,表明了开发新的癌症治疗方法的潜在途径 .

分子对接和动力学

2-苄基-2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚衍生物的分子对接研究揭示了它们在 c-Met 活性位点的结合方向,c-Met 是一种与癌症进展相关的蛋白质 。 此外,已经进行了分子动力学模拟以评估这些化合物与其受体的结合稳定性,为它们作为靶向癌症治疗的潜力提供了见解 .

新型衍生物的设计和合成

该化合物是设计和合成新型衍生物的先导化合物。 通过引入各种官能团,如烷基或芳烷基和磺酰基,研究人员可以创造一系列具有增强的生物活性的新型化合物 。 这种设计和合成的迭代过程对于发现更有效的药物至关重要。

定量构效关系 (QSAR) 模型

QSAR 模型是一种基于化合物化学结构预测其生物活性的方法。 涉及 2-苄基-2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚的研究旨在建立高度预测性的 QSAR 模型,这对于开发具有优化特性的新药具有重要意义 .

囊性纤维化治疗研究

研究探索了使用 2-苄基-2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚核心作为治疗囊性纤维化 (CF) 的一种新型化学型增强剂,囊性纤维化是一种遗传性疾病,治疗方法有限。 预测这些化合物的 EC50 值可能导致发现针对 CF 患者的新治疗选择 .

药效团识别

2-苄基-2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚的结构允许识别药效团,即分子中负责其生物活性的部分。 这种识别对于理解化合物如何与生物靶标相互作用至关重要,并且可以指导开发更有效和更具选择性的药物 .

体外抗增殖测定

该化合物的衍生物已使用 MTT 测定法在体外进行评估,以确定其抗增殖活性。 这些测定法提供了关于化合物抑制癌细胞生长的功效的关键数据,这是临床前药物开发的关键步骤 .

药物组合原理

该化合物的衍生物是基于药物组合原理设计的,其中将多个药效团组合在一起以提高药物的功效。 这种方法可以导致开发多靶点药物,这些药物可以同时与参与癌症等疾病的各种生物途径相互作用 .

作用机制

Mode of Action

Indole derivatives, which this compound is a part of, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Indole derivatives have been shown to interact with a variety of biochemical pathways, but the specific pathways affected by this compound and their downstream effects require further investigation .

Result of Action

Indole derivatives have been shown to exhibit a range of biological activities, suggesting that this compound may also have significant molecular and cellular effects .

未来方向

生化分析

Biochemical Properties

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of c-Met kinase, a protein involved in cell growth and differentiation . The compound’s interaction with c-Met kinase is primarily through hydrophobic interactions, which stabilize the binding and enhance its inhibitory effect . Additionally, 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole has been found to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cell lines such as Hela, A549, HepG2, and MCF-7 . This inhibition is dose-dependent, with higher concentrations leading to more significant cytotoxic effects . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-cancer properties .

Molecular Mechanism

At the molecular level, 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole exerts its effects through several mechanisms. It binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling that promotes cell growth and survival . This binding is facilitated by hydrophobic interactions within the kinase’s active site . Additionally, the compound can induce changes in gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained anti-proliferative effects on cancer cells, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without noticeable toxic effects . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety .

Transport and Distribution

The transport and distribution of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, affecting its therapeutic potential . The compound’s ability to cross cell membranes and reach intracellular targets is crucial for its biological activity .

Subcellular Localization

The subcellular localization of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall efficacy in inhibiting cancer cell proliferation .

属性

IUPAC Name |

2-benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-2-6-14(7-3-1)12-20-11-10-18-16(13-20)15-8-4-5-9-17(15)19-18/h1-9,19H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZCZLLZJDKWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC3=CC=CC=C23)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211125 | |

| Record name | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6208-43-1 | |

| Record name | 2,3,4,5-Tetrahydro-2-(phenylmethyl)-1H-pyrido[4,3-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6208-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006208431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002701976 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid interact with aldose reductase and what are the downstream effects of this interaction?

A: (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid exhibits an uncompetitive mode of inhibition against aldose reductase. [] This means it binds to the enzyme-substrate complex, preventing the formation of the product. While the exact binding site remains undefined, kinetic studies suggest interaction with both the D,L-glyceraldehyde substrate and the NADPH cofactor binding sites. [] By inhibiting aldose reductase, this compound potentially reduces the accumulation of sorbitol, a sugar alcohol implicated in the pathogenesis of diabetic complications. [, ]

Q2: What is the significance of the selectivity of (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid for aldose reductase over other enzymes like aldehyde reductase?

A: High selectivity for aldose reductase over closely related enzymes is crucial to minimize potential side effects. (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid demonstrates a selectivity factor of around 20 for aldose reductase compared to aldehyde reductase, the enzyme with the highest homology. [] This selectivity persists even in experimental diabetic conditions, highlighting its potential as a therapeutic agent. []

Q3: How does (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid affect glucose metabolism in red blood cells?

A: Studies using rat erythrocytes indicate that despite being readily taken up by the cells, (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid does not significantly impact glucose consumption, lactate production, or osmotic fragility. [] This suggests that the compound is selective for aldose reductase and does not interfere with the main pathway of glucose utilization (glycolysis) in red blood cells, further supporting its safety profile. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。